molecular formula C13H17Br2NO B14643248 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol CAS No. 52702-75-7

2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol

Cat. No.: B14643248
CAS No.: 52702-75-7
M. Wt: 363.09 g/mol
InChI Key: GQCQBHIXPZFKGM-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of bromine atoms and a cyclohexylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a cyclohexylamino group. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where the brominated phenol is reacted with cyclohexylamine under suitable conditions to yield the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Debrominated phenols.

    Substitution: Phenolic derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclohexylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(4-chlorophenylimino)methyl]phenol
  • 2,4-Dibromo-6-[(2,4-dimethylphenylimino)methyl]phenol
  • 2,4-Dibromo-6-[(3-methoxyphenylimino)methyl]phenol

Uniqueness

2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

52702-75-7

Molecular Formula

C13H17Br2NO

Molecular Weight

363.09 g/mol

IUPAC Name

2,4-dibromo-6-[(cyclohexylamino)methyl]phenol

InChI

InChI=1S/C13H17Br2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h6-7,11,16-17H,1-5,8H2

InChI Key

GQCQBHIXPZFKGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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